7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene
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Overview
Description
7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene is a chemical compound with the molecular formula C9H13ClO. It is a derivative of bicyclo[4.1.0]hept-2-ene, featuring a chloroethoxy group attached to the bicyclic structure. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene typically involves the reaction of bicyclo[4.1.0]hept-2-ene with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an ether linkage between the bicyclic structure and the chloroethoxy group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydroxy derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hept-2-ene: The parent compound without the chloroethoxy group.
7-(2-Bromoethoxy)bicyclo[4.1.0]hept-2-ene: Similar structure with a bromo group instead of a chloro group.
7-(2-Iodoethoxy)bicyclo[4.1.0]hept-2-ene: Similar structure with an iodo group instead of a chloro group.
Uniqueness
7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene is unique due to the presence of the chloroethoxy group, which imparts distinct reactivity and properties compared to its analogs. The chloro group can be selectively substituted, providing a versatile platform for further functionalization .
Properties
CAS No. |
61242-32-8 |
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Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
7-(2-chloroethoxy)bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C9H13ClO/c10-5-6-11-9-7-3-1-2-4-8(7)9/h1,3,7-9H,2,4-6H2 |
InChI Key |
PGSKXDLXGPHAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2OCCCl)C=C1 |
Origin of Product |
United States |
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